molecular formula C11H8O2 B11771312 6-phenyl-2H-pyran-2-one CAS No. 2128-90-7

6-phenyl-2H-pyran-2-one

Cat. No.: B11771312
CAS No.: 2128-90-7
M. Wt: 172.18 g/mol
InChI Key: PJLHJVCEKHYUHV-UHFFFAOYSA-N
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Description

6-Phenyl-2H-pyran-2-one is an organic compound belonging to the class of pyranones It is characterized by a six-membered ring containing an oxygen atom and a phenyl group attached to the second carbon of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenyl-2H-pyran-2-one can be synthesized through several methods. One common approach involves the reaction of acetophenone with 3,3-dichloroacrolein or its chloro acetals . This reaction typically occurs under acidic conditions, leading to the formation of the desired pyranone ring.

Another method involves the Knoevenagel condensation of 4-hydroxy-6-phenyl-2H-pyran-2-one with cyclic and acyclic α,β-unsaturated aldehydes . This reaction can be carried out under various conditions, including thermal and microwave conditions, and often employs ionic liquids as solvents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nitric Acid: Used for nitration reactions.

    Sodium Alkoxides: Employed in ring-opening reactions.

    Alkaline Agents: Utilized for cleavage reactions.

Major Products Formed

    3-Nitro-6-phenyl-2H-pyran-2-one: Formed through nitration.

    4-Benzoylcrotonic Esters: Result from ring-opening reactions.

    Acetophenone, 4-Phenylbenzophenone, and 5-(2-Benzoylvinyl)-6-phenyl-2H-pyran-2-one: Products of cleavage reactions.

Comparison with Similar Compounds

6-Phenyl-2H-pyran-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to undergo a variety of reactions and exhibit a broad spectrum of biological activities.

Properties

CAS No.

2128-90-7

Molecular Formula

C11H8O2

Molecular Weight

172.18 g/mol

IUPAC Name

6-phenylpyran-2-one

InChI

InChI=1S/C11H8O2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H

InChI Key

PJLHJVCEKHYUHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=O)O2

Origin of Product

United States

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